N-[4-(2-hydrazinylethyl)phenyl]-4-phenylbutanamide;dihydrochloride
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Overview
Description
N-[4-(2-hydrazinylethyl)phenyl]-4-phenylbutanamide;dihydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a hydrazine group, which is known for its reactivity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-hydrazinylethyl)phenyl]-4-phenylbutanamide;dihydrochloride typically involves the reaction of 4-phenylbutanoyl chloride with 4-(2-hydrazinylethyl)aniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the dihydrochloride salt.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-hydrazinylethyl)phenyl]-4-phenylbutanamide;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form azides or other nitrogen-containing compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Substitution: Halogenating agents or nucleophiles like sodium azide or potassium cyanide are used under controlled temperatures.
Major Products Formed
Oxidation: Formation of azides or nitroso compounds.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[4-(2-hydrazinylethyl)phenyl]-4-phenylbutanamide;dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive hydrazine group.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-(2-hydrazinylethyl)phenyl]-4-phenylbutanamide;dihydrochloride involves its interaction with molecular targets through the hydrazine group. This group can form covalent bonds with various biomolecules, leading to the inhibition of enzymatic activity or disruption of cellular processes. The compound may also induce oxidative stress by generating reactive oxygen species, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(2-hydrazinylethyl)phenyl]-4-phenylbutanamide
- N-[4-(2-hydrazinylethyl)phenyl]-4-phenylbutanamide;monohydrochloride
- N-[4-(2-hydrazinylethyl)phenyl]-4-phenylbutanamide;trihydrochloride
Uniqueness
N-[4-(2-hydrazinylethyl)phenyl]-4-phenylbutanamide;dihydrochloride is unique due to its specific dihydrochloride form, which enhances its solubility and stability compared to other similar compounds. This makes it particularly useful in various applications where these properties are crucial.
Biological Activity
N-[4-(2-hydrazinylethyl)phenyl]-4-phenylbutanamide; dihydrochloride, also known as Bizine, has garnered attention for its potential biological activity, particularly in the realm of cancer research and enzyme inhibition. This article delves into its mechanisms of action, efficacy, and relevant case studies.
- Chemical Formula : C18H25Cl2N3O
- Molecular Weight : 370.32 g/mol
- CAS Number : 1591932-50-1
Bizine acts primarily as an inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme involved in histone modification and gene regulation. LSD1 inhibition has been linked to the reactivation of silenced tumor suppressor genes, making it a target for cancer therapy. The reported inhibitory constant (Ki) for Bizine against LSD1 is approximately 59 nM, indicating a potent interaction with the enzyme .
Anticancer Properties
Research indicates that Bizine exhibits significant anticancer properties by targeting various cancer cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells through the reactivation of p53 pathways and modulation of epigenetic markers. These effects are particularly pronounced in leukemia and solid tumors.
Enzyme Inhibition Profile
Bizine's selectivity for LSD1 over other related enzymes is noteworthy:
- Selectivity Ratios :
This selectivity suggests that Bizine may have fewer off-target effects compared to other inhibitors, potentially leading to a better safety profile in clinical applications.
Case Studies and Research Findings
Several studies have highlighted the biological activity of Bizine:
-
Study on Leukemia Cells :
- Objective : To assess the efficacy of Bizine in inducing apoptosis in acute myeloid leukemia (AML) cells.
- Findings : Treatment with Bizine resulted in a significant reduction in cell viability and increased markers of apoptosis (caspase activation) compared to control groups. The study concluded that Bizine could be a promising candidate for AML therapy.
-
Solid Tumor Research :
- Objective : Evaluate the effects of Bizine on solid tumor models.
- Findings : In xenograft models, Bizine treatment led to reduced tumor growth and enhanced survival rates. Mechanistically, this was associated with altered expression of genes involved in cell cycle regulation and apoptosis.
- Comparative Study with Other Inhibitors :
Properties
IUPAC Name |
N-[4-(2-hydrazinylethyl)phenyl]-4-phenylbutanamide;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O.2ClH/c19-20-14-13-16-9-11-17(12-10-16)21-18(22)8-4-7-15-5-2-1-3-6-15;;/h1-3,5-6,9-12,20H,4,7-8,13-14,19H2,(H,21,22);2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUAMIWJQSFQIGT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)NC2=CC=C(C=C2)CCNN.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25Cl2N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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